molecular formula C28H22N2O3S2 B12032618 Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-12-8

Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12032618
CAS No.: 617697-12-8
M. Wt: 498.6 g/mol
InChI Key: IPFNDEOBPQUCKS-JNPNZWEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene ring and substituted with a benzyl ester, a methyl group, and a 3-phenylallylidene moiety. The molecule’s architecture includes:

  • Thiazolo[3,2-a]pyrimidine: A bicyclic system known for pharmacological relevance, including antimicrobial and anti-inflammatory activities .
  • 3-Phenylallylidene group: A conjugated system at position 2, contributing to π-π stacking interactions and electronic delocalization.
  • Thiophen-2-yl substituent: Enhances aromaticity and electronic diversity compared to furan-based analogs .
  • Benzyl ester: Provides lipophilicity, influencing solubility and bioavailability.

Its synthesis likely follows cyclocondensation pathways similar to related thiazolopyrimidines .

Properties

CAS No.

617697-12-8

Molecular Formula

C28H22N2O3S2

Molecular Weight

498.6 g/mol

IUPAC Name

benzyl (2Z)-7-methyl-3-oxo-2-[(Z)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22N2O3S2/c1-19-24(27(32)33-18-21-12-6-3-7-13-21)25(22-16-9-17-34-22)30-26(31)23(35-28(30)29-19)15-8-14-20-10-4-2-5-11-20/h2-17,25H,18H2,1H3/b14-8-,23-15-

InChI Key

IPFNDEOBPQUCKS-JNPNZWEESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as benzylamine, thiophene-2-carboxylic acid, and 3-phenylacrolein under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Reference
Target Compound 3-Phenylallylidene (2), Thiophen-2-yl (5) C₃₀H₂₃N₂O₃S₂ Thiophene enhances aromaticity; allylidene group increases steric bulk. N/A
11a () 2,4,6-Trimethylbenzylidene (2), 5-Methylfuran-2-yl (7) C₂₀H₁₀N₄O₃S Electron-donating methyl groups improve solubility; furan reduces electronegativity.
11b () 4-Cyanobenzylidene (2), 5-Methylfuran-2-yl (7) C₂₂H₁₇N₃O₃S Cyano group introduces electron-withdrawing effects; lower mp (213–215°C).
Ethyl ester () 2,4,6-Trimethoxybenzylidene (2), Phenyl (5) C₂₆H₂₆N₂O₆S Trimethoxybenzylidene increases dihedral angle (80.94°); flattened boat conformation.

Spectroscopic and Physical Properties

Property Target Compound 11a () 11b () Ethyl Ester ()
Melting Point Not reported 243–246°C 213–215°C 154–155°C (427–428 K)
IR (cm⁻¹) Expected C=O (1700–1750) NH (3436, 3173), CN (2219) NH (3423, 3119), CN (2209) C=O (1719)
¹H NMR Thiophene protons (~6.5–7.5 ppm) Aromatic H (7.94 ppm) Aromatic H (8.01 ppm) Methyl groups (2.24–2.37 ppm)

Crystallographic and Conformational Analysis

  • Ethyl ester () : Flattened boat conformation in the pyrimidine ring; C–H···O hydrogen bonds form chains along the c-axis .

Biological Activity

Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable pharmacological potential. Its unique thiazolo-pyrimidine structure, characterized by the presence of a benzyl group, a methyl ketone, and a thiophene moiety, suggests diverse biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H20N2O3S\text{C}_{22}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Structural Features:

  • Thiazolo-pyrimidine core: Known for its versatility in medicinal chemistry.
  • Benzyl group: Enhances lipophilicity and biological interactions.
  • Thiophene moiety: Contributes to the compound's electronic properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Cytotoxicity

In vitro cytotoxicity assays have shown that this compound has cytotoxic effects on leukemia HL-60 cells. The IC50 value was found to be 158.5 ± 12.5 μM, indicating moderate cytotoxicity.

Cell LineIC50 (µM)
HL-60158.5

Anticancer Potential

The structural similarities of this compound with other known anticancer agents suggest potential efficacy in cancer treatment. Molecular docking studies indicate favorable binding affinities to targets involved in cancer progression, which warrants further investigation into its mechanisms of action.

Molecular docking studies have revealed that the compound interacts with various biological targets, potentially inhibiting key enzymes involved in cellular proliferation and survival pathways. The binding affinity to these targets is crucial for understanding its therapeutic potential.

Case Studies

  • Antibacterial Efficacy: In a study evaluating the antibacterial properties of thiazolo-pyrimidine derivatives, Benzyl 7-methyl-3-oxo demonstrated superior activity compared to other compounds in its class.
  • Cytotoxicity Assessment: A comprehensive evaluation of the compound’s effects on HL-60 cells highlighted its potential as an anticancer agent, prompting further exploration into its mechanism and efficacy in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.